![molecular formula C18H15ClN2O3 B5523399 3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5523399.png)
3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-[(3-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is a compound related to the class of pyrrolidine-2,3-dione derivatives. These compounds have been studied for their various applications and properties, especially in the field of organic chemistry and materials science.
Synthesis Analysis
The synthesis of this compound and its related derivatives typically involves multistep reactions including condensation, cyclization, and functionalization processes. For example, Nguyen and Dai (2023) describe the synthesis of pyrrolidine-2,3-dione derivatives through a three-component reaction, showcasing the complexity and the intricate nature of synthesizing these compounds (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. Aydın et al. (2013) conducted a detailed structural analysis of a similar compound, providing insights into its nonplanar geometry and intermolecular interactions (Aydın et al., 2013).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including acylation and condensation, as part of their synthesis and functionalization processes. Jones et al. (1990) discuss the acylation of pyrrolidine-2,4-diones, highlighting the reactivity of these compounds (Jones et al., 1990).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and thermal stability, are crucial for their applications. Zhang et al. (2008) investigated polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, highlighting their good solubility and strong fluorescence, indicative of the physical properties of this class of compounds (Zhang et al., 2008).
Chemical Properties Analysis
The chemical properties, like reactivity and stability, are key to understanding these compounds' applications. The work of Klappa et al. (2002) provides insight into the chemical behavior of related compounds, showcasing the regioselectivity and efficiency of their synthesis (Klappa et al., 2002).
Aplicaciones Científicas De Investigación
Photoluminescent Materials
New Photoluminescent Conjugated Polymers : A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units have been synthesized. These polymers exhibit strong photoluminescence, making them suitable for electronic applications due to their good solubility, processability into thin films, and higher photochemical stability compared to corresponding saturated polymers (Beyerlein & Tieke, 2000).
Anticancer Therapeutics
Pyrrole Derivatives as Anti-Cancer Agents : Pyrrole derivatives have shown potential as inhibitors of protein kinases such as EGFR and VEGFR. These compounds exhibited proapoptotic, antioxidant, and antitumor activities, making them promising candidates for anticancer therapeutics. The study suggests their use as competitive inhibitors of EGFR and VEGFR, which may contribute to their anti-inflammatory and antitumor activity (Kuznietsova et al., 2019).
Antimicrobial Activity
N-Substituted-β-amino Acid Derivatives : These compounds, containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties, have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as significant antifungal activity against Candida tenuis and Aspergillus niger. This indicates their potential use in developing new antimicrobial agents (Mickevičienė et al., 2015).
Charge Transport and Electronic Applications
Electron Transport Layer for Polymer Solar Cells : A novel alcohol-soluble n-type conjugated polyelectrolyte has been synthesized for applications as an electron transport layer in inverted polymer solar cells. Due to the electron-deficient nature of the diketopyrrolopyrrole backbone and its planar structure, this material exhibits high conductivity and electron mobility, improving the power conversion efficiency of the devices (Hu et al., 2015).
Direcciones Futuras
The compound has been used in the generation of a unique drug-like screening library . This indicates its potential for future applications in drug discovery and development programs . The ultimate goal of such libraries is the identification of hit or lead compounds that can be further optimized using medicinal chemistry for potential preclinical development and beyond .
Propiedades
IUPAC Name |
3-chloro-4-(3-hydroxyanilino)-1-(2-phenylethyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-15-16(20-13-7-4-8-14(22)11-13)18(24)21(17(15)23)10-9-12-5-2-1-3-6-12/h1-8,11,20,22H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLQDPKAEIEOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-benzyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5523320.png)
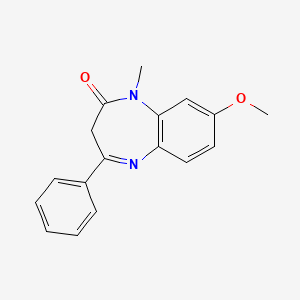
![3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5523328.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]benzamide](/img/structure/B5523334.png)
![3-chloro-6-ethyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5523336.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5523356.png)

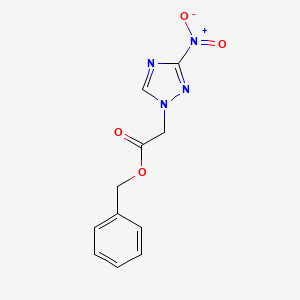
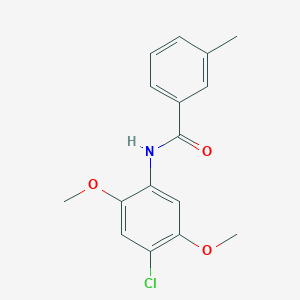
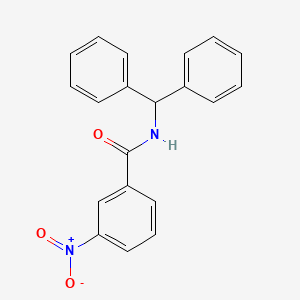
![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B5523386.png)
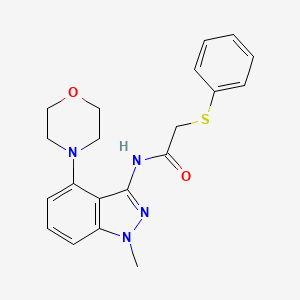
![5-[(4-methoxyphenyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5523415.png)